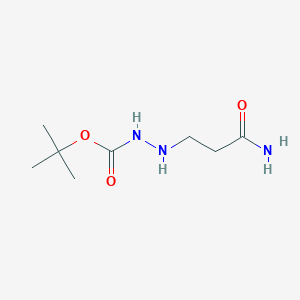
Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester, also known as AOA-ester, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester is not fully understood, but studies have suggested that it may act by inhibiting various enzymes involved in cellular metabolism. Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester has been shown to inhibit the activity of pyruvate dehydrogenase, an enzyme that plays a critical role in cellular energy production. This inhibition may lead to a decrease in cellular energy levels, which can trigger apoptosis in cancer cells.
生化学的および生理学的効果
Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester has been shown to have a range of biochemical and physiological effects. Studies have shown that Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester can induce apoptosis in cancer cells, modulate the activity of certain neurotransmitters in the brain, and inhibit the activity of various enzymes involved in cellular metabolism. Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester has also been shown to have antioxidant properties, which may help protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester is its potent anti-cancer properties. This makes it a promising candidate for the development of new cancer therapies. Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester is also relatively easy to synthesize, which makes it a convenient compound for laboratory experiments.
However, there are also some limitations associated with the use of Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester in laboratory experiments. One limitation is that Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester can be toxic to cells at high concentrations, which can make it difficult to determine the optimal dosage for experiments. Another limitation is that Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester has not been extensively studied in vivo, which means that its potential side effects and toxicity in humans are not fully understood.
将来の方向性
There are several future directions for research on Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester. One potential direction is the development of new cancer therapies based on Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester. This may involve the synthesis of new derivatives of Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester that have improved anti-cancer properties or reduced toxicity.
Another future direction is the exploration of Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester's potential applications in the field of neuroscience. This may involve studying the effects of Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester on various neurotransmitter systems in the brain and investigating its potential therapeutic applications for neurological disorders.
Conclusion
In conclusion, Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester has potent anti-cancer properties and has been studied for its potential applications in the field of neuroscience. Although there are some limitations associated with its use in laboratory experiments, Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester remains a promising candidate for the development of new therapies and the exploration of new scientific frontiers.
合成法
Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester can be synthesized using a simple and efficient method that involves the reaction of hydrazinecarboxylic acid with 2-(3-amino-3-oxopropyl)-1,1-dimethylethyl ester. The reaction is typically carried out in the presence of a catalyst and a suitable solvent. The resulting product is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol.
科学的研究の応用
Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester has been studied extensively for its potential applications in various scientific fields. One of the most promising applications of Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester is in the field of cancer research. Studies have shown that Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester has potent anti-cancer properties and can inhibit the growth of various cancer cell lines. Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester achieves this by inducing apoptosis, a programmed cell death mechanism, in cancer cells.
In addition to its anti-cancer properties, Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester has also been studied for its potential applications in the field of neuroscience. Studies have shown that Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester can modulate the activity of certain neurotransmitters, such as dopamine and serotonin, in the brain. This suggests that Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester may have potential therapeutic applications for various neurological disorders, such as Parkinson's disease and depression.
特性
CAS番号 |
133382-89-5 |
|---|---|
製品名 |
Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester |
分子式 |
C8H17N3O3 |
分子量 |
203.24 g/mol |
IUPAC名 |
tert-butyl N-[(3-amino-3-oxopropyl)amino]carbamate |
InChI |
InChI=1S/C8H17N3O3/c1-8(2,3)14-7(13)11-10-5-4-6(9)12/h10H,4-5H2,1-3H3,(H2,9,12)(H,11,13) |
InChIキー |
CZJTXZUDACFWLF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NNCCC(=O)N |
正規SMILES |
CC(C)(C)OC(=O)NNCCC(=O)N |
同義語 |
Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



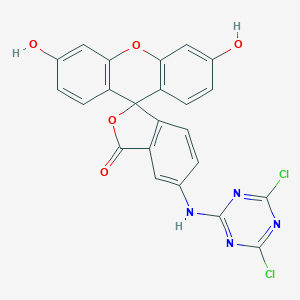
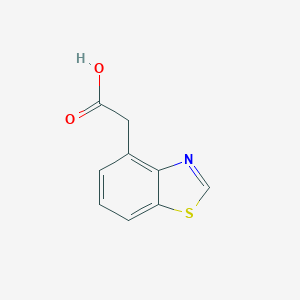
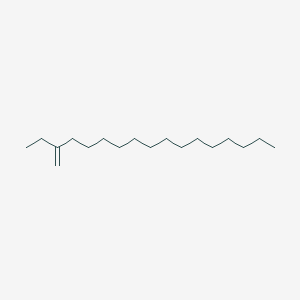
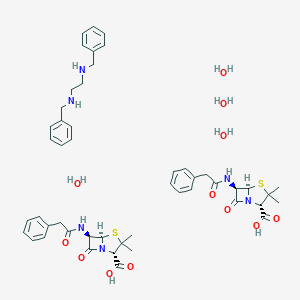
![1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B149017.png)
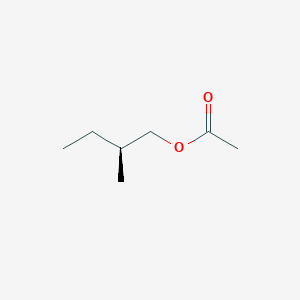
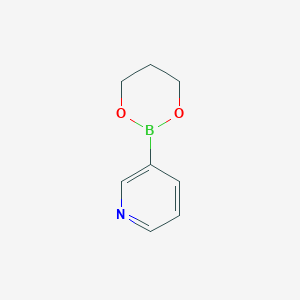
![2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate](/img/structure/B149026.png)
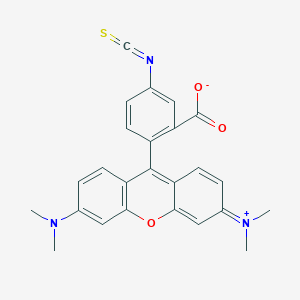

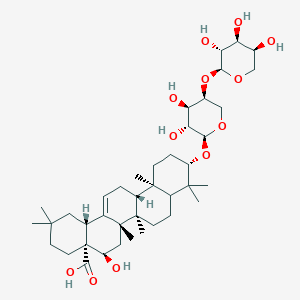
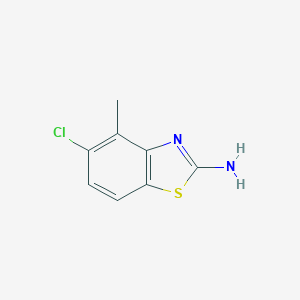

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B149044.png)